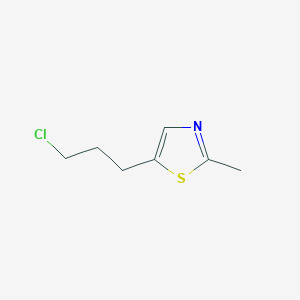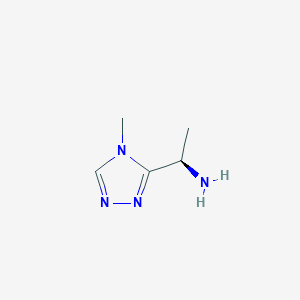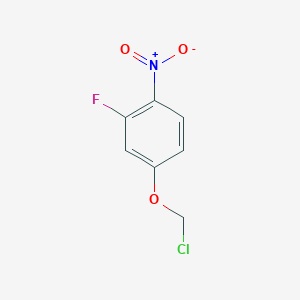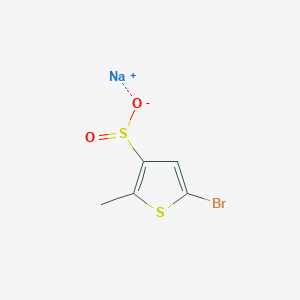
Sodium 5-bromo-2-methylthiophene-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-bromo-2-methylthiophene-3-sulfinate: is a specialized chemical compound with the molecular formula C5H4BrNaO2S2 and a molecular weight of 263.11 g/mol . This compound is known for its unique molecular structure, which makes it valuable for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of sodium sulfinates, including sodium 5-bromo-2-methylthiophene-3-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of 5-bromo-2-methylthiophene with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: : Sodium 5-bromo-2-methylthiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfonates
Reduction: Thiols or sulfides
Substitution: Various substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 5-bromo-2-methylthiophene-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of biological pathways involving sulfur-containing molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of sodium 5-bromo-2-methylthiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 5-bromo-2-methylthiophene-3-sulfonate
- Sodium 5-chloro-2-methylthiophene-3-sulfinate
- Sodium 5-bromo-2-ethylthiophene-3-sulfinate
Comparison: : Sodium 5-bromo-2-methylthiophene-3-sulfinate is unique due to the presence of both bromine and sulfinate groups, which provide distinct reactivity compared to other similar compounds. For example, the bromine atom allows for specific substitution reactions that are not possible with the chloro or ethyl derivatives .
Eigenschaften
Molekularformel |
C5H4BrNaO2S2 |
|---|---|
Molekulargewicht |
263.1 g/mol |
IUPAC-Name |
sodium;5-bromo-2-methylthiophene-3-sulfinate |
InChI |
InChI=1S/C5H5BrO2S2.Na/c1-3-4(10(7)8)2-5(6)9-3;/h2H,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
CBMFXTNFRLXJMM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(S1)Br)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


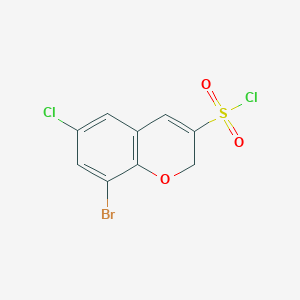

![1-[3-(5-Methyl-[1,3,4]oxadiazol-2-YL)-phenyl]-ethanone](/img/structure/B13157531.png)


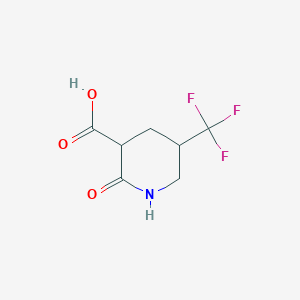
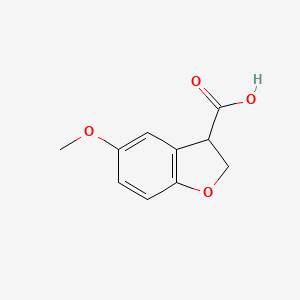
![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)

![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)
